
3-((Pyridin-4-ylthio)methyl)pyrrolidin-3-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-((Pyridin-4-ylthio)methyl)pyrrolidin-3-ol is a compound that features a pyrrolidine ring substituted with a pyridin-4-ylthio group and a hydroxyl group
Preparation Methods
The synthesis of 3-((Pyridin-4-ylthio)methyl)pyrrolidin-3-ol typically involves the reaction of pyridine-4-thiol with a suitable pyrrolidine derivative. One common method involves the nucleophilic substitution of a halogenated pyrrolidine with pyridine-4-thiol under basic conditions. The reaction is usually carried out in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures .
Chemical Reactions Analysis
3-((Pyridin-4-ylthio)methyl)pyrrolidin-3-ol can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The pyridine ring can be reduced to a piperidine ring using hydrogenation conditions.
Substitution: The hydroxyl group can be substituted with other functional groups using reagents like tosyl chloride or thionyl chloride.
Scientific Research Applications
3-((Pyridin-4-ylthio)methyl)pyrrolidin-3-ol has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It can be used in the study of enzyme inhibition and receptor binding due to its structural features.
Industry: It may be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 3-((Pyridin-4-ylthio)methyl)pyrrolidin-3-ol involves its interaction with specific molecular targets. The pyridine ring can engage in π-π stacking interactions with aromatic amino acids in proteins, while the hydroxyl group can form hydrogen bonds. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar compounds to 3-((Pyridin-4-ylthio)methyl)pyrrolidin-3-ol include:
3-((Pyridin-2-ylthio)methyl)pyrrolidin-3-ol: This compound has the thioether group attached to the 2-position of the pyridine ring instead of the 4-position.
3-((Pyridin-4-ylthio)methyl)piperidin-3-ol: This compound features a piperidine ring instead of a pyrrolidine ring.
3-((Pyridin-4-ylthio)methyl)pyrrolidin-2-ol: This compound has the hydroxyl group attached to the 2-position of the pyrrolidine ring instead of the 3-position.
These similar compounds highlight the structural diversity that can be achieved by varying the position of substituents on the pyridine and pyrrolidine rings, which can lead to different biological and chemical properties.
Properties
CAS No. |
1184913-77-6 |
|---|---|
Molecular Formula |
C10H14N2OS |
Molecular Weight |
210.30 g/mol |
IUPAC Name |
3-(pyridin-4-ylsulfanylmethyl)pyrrolidin-3-ol |
InChI |
InChI=1S/C10H14N2OS/c13-10(3-6-12-7-10)8-14-9-1-4-11-5-2-9/h1-2,4-5,12-13H,3,6-8H2 |
InChI Key |
RVCVGUAWTJFZII-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCC1(CSC2=CC=NC=C2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



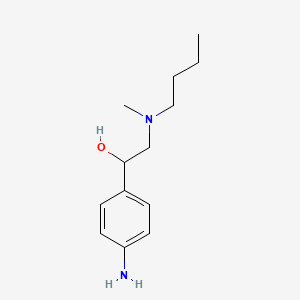
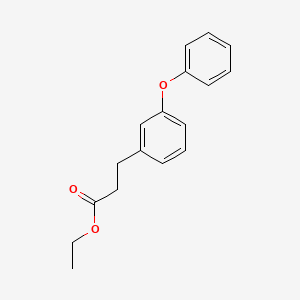
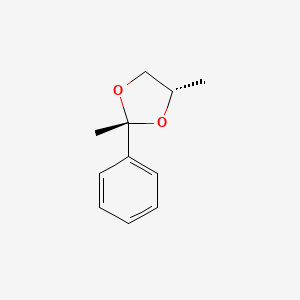
![3-(4-amino-1,2,5-oxadiazol-3-yl)-N-[(E)-1-(3,4-dichlorophenyl)ethylideneamino]-5-phenyltriazole-4-carboxamide](/img/structure/B13754263.png)
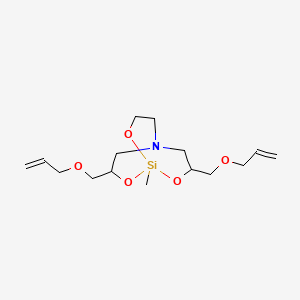
![N-(6-Oxo-6H-anthra[9,1-cd]isothiazol-7-yl)butanamide](/img/structure/B13754273.png)
![Methyl 2-[(2-chlorophenyl)methoxymethyl]benzoate](/img/structure/B13754277.png)

![(S)-1-[4-(1-Hydroxymethylpropylamino)phenyl]ethanone](/img/structure/B13754288.png)
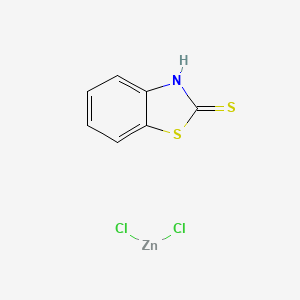

![[Chloro(dicyclohexyl)methyl]benzene](/img/structure/B13754308.png)
![4-Pyridinecarboxamide,n-[2-[(hydroxyamino)carbonyl]phenyl]-](/img/structure/B13754314.png)
